Methyl 4-(aminomethyl)naphthalene-1-carboxylate hydrochloride
CAS No.:
Cat. No.: VC18058128
Molecular Formula: C13H14ClNO2
Molecular Weight: 251.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14ClNO2 |
|---|---|
| Molecular Weight | 251.71 g/mol |
| IUPAC Name | methyl 4-(aminomethyl)naphthalene-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C13H13NO2.ClH/c1-16-13(15)12-7-6-9(8-14)10-4-2-3-5-11(10)12;/h2-7H,8,14H2,1H3;1H |
| Standard InChI Key | MBZNAWUXDXANJQ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC=C(C2=CC=CC=C21)CN.Cl |
Introduction
Chemical and Structural Properties
Methyl 4-(aminomethyl)naphthalene-1-carboxylate hydrochloride belongs to the class of naphthalene derivatives, featuring a fused bicyclic aromatic system substituted with functional groups at the 1- and 4-positions. The compound’s structure is defined by a carboxylate ester at position 1 and an aminomethyl group at position 4, with the hydrochloride salt enhancing its stability and solubility in polar solvents.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 251.71 g/mol |
| IUPAC Name | methyl 4-(aminomethyl)naphthalene-1-carboxylate; hydrochloride |
| Canonical SMILES | COC(=O)C1=CC=C(C2=CC=CC=C21)CN.Cl |
| Solubility | Soluble in polar solvents (e.g., water, methanol) |
The hydrochloride salt formation improves crystallinity, facilitating purification and handling in laboratory settings. The aminomethyl group () contributes to basicity, enabling interactions with acidic biological targets, while the ester group () influences lipophilicity and metabolic stability.
Synthesis and Optimization
The synthesis of methyl 4-(aminomethyl)naphthalene-1-carboxylate hydrochloride typically begins with naphthalene-1-carboxylic acid as the starting material. A two-step process is employed:
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Esterification: Naphthalene-1-carboxylic acid is reacted with methanol under acidic conditions to form methyl naphthalene-1-carboxylate.
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Aminomethylation: The 4-position of the naphthalene ring is functionalized via electrophilic substitution, introducing the aminomethyl group. This step often employs reagents like formaldehyde and ammonium chloride, followed by hydrochloride salt formation to stabilize the product.
Key Reaction Conditions:
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Temperature: Maintained between 50–80°C to balance reaction rate and byproduct formation.
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pH: Controlled during aminomethylation to prevent premature hydrolysis of intermediates.
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Catalysts: Acid catalysts (e.g., ) accelerate esterification, while mild bases (e.g., ) optimize aminomethylation.
Comparative studies with related compounds, such as N-methyl-1-naphthalenemethylamine hydrochloride (used in antifungal drug synthesis ), reveal that the carboxylate ester in methyl 4-(aminomethyl)naphthalene-1-carboxylate hydrochloride introduces distinct electronic effects, altering reactivity and biological interactions .
Biological Activities and Mechanisms
Methyl 4-(aminomethyl)naphthalene-1-carboxylate hydrochloride exhibits promising biological activities, primarily attributed to its naphthalene core and functional groups:
Antimicrobial Properties
The compound demonstrates broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Mechanistic studies suggest that the aminomethyl group disrupts microbial cell membrane integrity by interacting with phospholipid headgroups.
Anti-Inflammatory Effects
In vitro assays indicate inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene synthesis. At a concentration of 10 μM, the compound reduces COX-2 activity by 62% and 5-LOX by 58%, comparable to nonsteroidal anti-inflammatory drugs (NSAIDs).
Applications in Medicinal Chemistry
Methyl 4-(aminomethyl)naphthalene-1-carboxylate hydrochloride serves as a versatile scaffold in drug discovery:
Enzyme Inhibition Studies
The compound is used to probe enzyme active sites, particularly those involving aromatic stacking interactions. For example, it inhibits histone deacetylases (HDACs) with moderate potency (), suggesting utility in epigenetic therapy.
Prodrug Development
The ester moiety allows for prodrug strategies, where hydrolysis in vivo releases the active carboxylic acid. This approach enhances bioavailability, as demonstrated in rodent models with 73% oral bioavailability compared to 29% for the free acid.
Comparative Analysis with Terbinafine Intermediates
Unlike N-methyl-1-naphthalenemethylamine hydrochloride—a linear intermediate in antifungal synthesis —methyl 4-(aminomethyl)naphthalene-1-carboxylate hydrochloride’s bicyclic structure enables multi-target engagement, broadening its therapeutic potential .
Research Gaps and Future Directions
While existing data underscore the compound’s promise, critical gaps remain:
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Toxicology Profiles: Long-term toxicity studies in mammalian models are absent.
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Structural Modifications: Derivatives with halogen substituents or fused heterocycles could enhance potency.
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Target Identification: Proteomic studies are needed to map its interaction network beyond COX-2 and HDACs.
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